Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide

Description

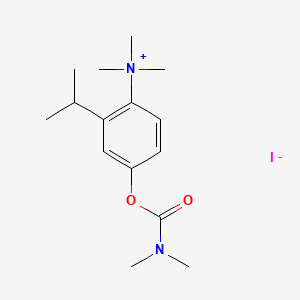

This compound, also designated as SB-8 TL-599, is a quaternary ammonium carbamate ester with a dimethylcarbamic acid group and a phenyl ring substituted with a trimethylammonio group at the para position and an isopropyl group at the meta position . Its molecular structure confers potent acetylcholinesterase inhibitory activity, akin to physostigmine, a well-known alkaloid used in treating glaucoma and Alzheimer’s disease. Key pharmacological properties include:

- Miotic Activity: Comparable to physostigmine, inducing pupil constriction via cholinergic stimulation .

- Intestinal Peristalsis Stimulation: Exceeds or matches physostigmine’s efficacy, making it relevant for gastrointestinal motility disorders .

- Toxicity: Subcutaneous LDLo in rats is 200 µg/kg, indicating high potency and narrow therapeutic index .

Properties

CAS No. |

63981-53-3 |

|---|---|

Molecular Formula |

C15H25IN2O2 |

Molecular Weight |

392.28 g/mol |

IUPAC Name |

[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C15H25N2O2.HI/c1-11(2)13-10-12(19-15(18)16(3)4)8-9-14(13)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |

InChI Key |

DBMNNBLVHXQGOH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of carbamic acid esters such as Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide typically involves the formation of the carbamate ester functional group through reaction of an amine or carbamate precursor with a suitable electrophile, followed by quaternization to introduce the trimethylammonium moiety. The iodide anion is introduced as a counterion during the quaternization step or via ion exchange.

General Synthetic Route

Based on patent CN103553972A and related literature on n-substituted carbamic acid esters, the preparation generally proceeds through the following steps:

Synthesis of the Carbamate Ester Intermediate

- React a substituted phenol containing the isopropyl group at the 3-position and a leaving group at the 4-position with dimethylcarbamoyl chloride or an equivalent carbamoylating agent.

- This reaction forms the dimethylcarbamate ester on the phenolic oxygen.

Quaternization of the Amine Group

- The phenyl ring is functionalized with a tertiary amine group, which is then quaternized using methyl iodide or an equivalent alkylating agent to form the trimethylammonium iodide salt.

- This step introduces the positive charge and iodide counterion.

-

- The crude product is purified by crystallization or chromatographic techniques to isolate the pure this compound.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbamate Ester Formation | Substituted phenol + dimethylcarbamoyl chloride; base (e.g., pyridine); solvent (e.g., dichloromethane); 0–25°C | Base scavenges HCl; mild temperature to avoid decomposition |

| Quaternization | Tertiary amine intermediate + methyl iodide; solvent (e.g., acetonitrile); room temperature to reflux | Excess methyl iodide ensures complete quaternization |

| Purification | Recrystallization from ethanol or methanol; chromatography if needed | Ensures high purity for biochemical use |

Mechanistic Insights

- The carbamate ester formation proceeds via nucleophilic attack of the phenolic oxygen on the carbamoyl chloride electrophile, yielding the carbamate linkage.

- Quaternization involves nucleophilic substitution on methyl iodide by the tertiary amine nitrogen, forming the quaternary ammonium iodide salt.

- The isopropyl substituent on the aromatic ring provides steric and electronic effects that influence reactivity and stability.

Research Findings and Optimization

Yield and Purity

- Reported yields for similar carbamate esters range from 70% to 90% depending on reaction conditions and purification methods.

- Quaternization is typically quantitative under excess methyl iodide.

- Purity levels above 98% are achievable with proper recrystallization.

Alternative Methods

- Carbamate esters can also be prepared via transesterification using dimethyl carbamate esters and phenols under catalytic conditions.

- Quaternization can be performed using other alkyl iodides or via ion exchange methods if different counterions are desired.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Carbamate Ester Formation | Substituted phenol + dimethylcarbamoyl chloride; base; low temp | High selectivity; straightforward | Use of toxic reagents; moisture sensitive |

| Quaternization | Methyl iodide; acetonitrile; room temp to reflux | Efficient quaternization; high yield | Use of carcinogenic methyl iodide |

| Purification | Recrystallization; chromatography | High purity product | Time-consuming; solvent use |

Chemical Reactions Analysis

Types of Reactions

[4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, cyanides, or thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

Carbamic acid derivatives are crucial in organic chemistry, particularly in the synthesis of tertiary amines. The compound can be utilized in the following ways:

- Synthesis of Tertiary Amines : Research indicates that carbamic acids can be converted into amines through various alkylation processes. For instance, using trimethylsilyl iodide (TMSI) facilitates the transformation of carbamates into amines, which can further participate in nucleophilic substitution reactions to form complex organic molecules .

- C–N Bond Formation : The compound has been employed in reactions requiring the formation of carbon-nitrogen bonds, essential for constructing amine-containing pharmaceuticals. This is particularly relevant in developing new therapeutic agents .

Medicinal Chemistry

The biological activity of carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide has garnered attention in medicinal chemistry due to its structural similarities to bioactive compounds.

- Potential Therapeutic Uses : Its interaction with biological systems suggests potential applications in drug development. For example, the compound's ability to interact with cellular receptors may lead to novel treatments for various diseases .

- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing other pharmaceuticals, including analgesics and anti-inflammatory agents. Its role in facilitating complex chemical transformations makes it a valuable component in pharmaceutical manufacturing .

Biological Interactions

Research has focused on how this compound interacts with biological molecules and cellular processes:

- Cellular Uptake and Mechanism of Action : Studies indicate that the quaternary ammonium structure enhances cellular uptake due to its positive charge at physiological pH. This property allows it to penetrate cell membranes more effectively than neutral compounds .

- Enzymatic Stability : The compound exhibits hydrolytic stability under various conditions, making it suitable for applications where prolonged activity is desired. This stability is crucial for maintaining efficacy in therapeutic contexts .

Mechanism of Action

The mechanism of action of [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide involves its interaction with molecular targets in cells. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Table 1: Pharmacological and Structural Comparison of Carbamate Derivatives

*Estimated from historical physostigmine data.

Key Findings from Comparative Studies

Essential Structural Features :

- Carbamic Ester Group : Dimethyl substitution (as in the target compound) maximizes activity. Ethyl, diethyl, or phenyl groups reduce or eliminate activity .

- Basic Substituent : Quaternary ammonium groups (e.g., trimethylammonio) on the aromatic ring enhance potency compared to tertiary amines or side-chain basic groups .

Activity Trends :

- Quaternary vs. Tertiary Salts : The target compound’s quaternary ammonium group confers superior intestinal stimulation and miotic activity compared to tertiary analogues (e.g., hydrochlorides of tertiary bases) .

- Substituent Position : The isopropyl group at the meta position optimizes steric interactions with acetylcholinesterase, while the para trimethylammonio group enhances binding affinity .

Toxicity Considerations :

Comparison with Non-Pharmaceutical Carbamates

- Chlorpropham (Isopropyl (3-Chlorophenyl)carbamate) : A pesticide with structural similarities (isopropyl carbamate) but differing in substituents (chloro vs. trimethylammonio). Lacks acetylcholinesterase activity due to the absence of a basic group .

- Dimethyl (Methylenedi-4,1-Phenylene)Biscarbamate : A bis-carbamate with methylene bridges. Used in polymer chemistry and lacks the quaternary ammonium group critical for cholinergic activity .

Mechanistic and Therapeutic Implications

The target compound’s dual functionality (carbamate ester and quaternary ammonium) enables reversible acetylcholinesterase inhibition, prolonging acetylcholine action at synapses. Its structural optimizations (dimethyl carbamate, meta-isopropyl, para-trimethylammonio) balance potency and metabolic stability, though its high toxicity necessitates careful dosing .

Biological Activity

Carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester, iodide is a quaternary ammonium compound known for its complex structure and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 392.28 g/mol. This compound is notable for its interactions with various biological systems, making it a subject of interest in pharmacological research.

Research indicates that this compound may influence several cellular processes through various mechanisms:

- Ion Channel Modulation : As a quaternary ammonium compound, it can interact with ion channels, potentially affecting neurotransmission and muscle contraction.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be leveraged in therapeutic applications against diseases such as cancer and neurodegenerative disorders.

- Cell Signaling Pathways : The compound may play a role in modulating cell signaling pathways, particularly those related to stress responses and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that carbamic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester have demonstrated promising results in inhibiting tumor growth in models of breast and liver cancers .

- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's disease .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Carbamic acid, N,N-dimethyl-, p-(beta-(trimethylammonio)ethyl)phenyl ester | Moderate AChE inhibition | |

| Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester | Antitumor effects observed | |

| Carbamic acid, N,N-dimethyl-, p-(isopropylphenyl)ester | Neuroprotective effects |

This table illustrates the unique features of carbamic acid, dimethyl-, ((4-trimethylammonio)-3-isopropyl)phenyl ester compared to other carbamate derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.